molecular formula C17H10F3N5O2S B2562236 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine CAS No. 2034510-97-7

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine

Cat. No.: B2562236
CAS No.: 2034510-97-7
M. Wt: 405.36
InChI Key: KDWLFUDUYCZWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H10F3N5O2S and its molecular weight is 405.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of 1,3,4-oxadiazole and thieno[2,3-d]pyrimidine, which are structurally related to the compound , exhibit significant in vitro antioxidant activity. This activity is attributed to the presence of electron-donating substituents that enhance radical scavenging ability (Kotaiah et al., 2012).

Anticancer Potential

A study on 1,3,4-oxadiazoles, thiadiazoles, and triazoles, which are chemically related to the compound, has revealed significant in vitro anticancer activity against various human cancer cell lines. Some derivatives, especially the Mannich bases, showed potent cytotoxicity (Abdo & Kamel, 2015).

Antimicrobial Properties

Compounds structurally similar to the oxadiazole have demonstrated good to moderate antimicrobial activity. This includes potential activity against bacterial and fungal pathogens, indicating a broad spectrum of antimicrobial efficacy (Bayrak et al., 2009).

Antitubercular Agents

Pyrrole derivatives linked with 1,3,4-oxadiazole, which are related to the compound of interest, have been explored as potential antitubercular agents. These compounds were found to demonstrate moderate to good antitubercular activity, suggesting their potential in treating tuberculosis (Joshi et al., 2015).

Apoptosis Induction in Cancer Cells

A derivative of 1,2,4-oxadiazole has been identified as an apoptosis inducer in breast and colorectal cancer cell lines, although it was inactive against other cancer cell lines. This suggests that certain structural features of these compounds can selectively induce apoptosis in cancer cells (Zhang et al., 2005).

Antifungal Evaluation

Novel 1,3,4-oxadiazole derivatives have shown promising antifungal activity against various pathogenic fungi, indicating their potential use in developing antifungal drugs (Nimbalkar et al., 2016).

Electronic Material Applications

Interestingly, derivatives of oxadiazole have been synthesized and found to exhibit high electron mobilities, making them suitable for use as electron transporters in organic light-emitting diodes (OLEDs). This indicates the potential application of such compounds in electronic materials (Shih et al., 2015).

Properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5O2S/c18-17(19,20)26-12-3-1-11(2-4-12)23-15-13(7-21-9-22-15)16-24-14(25-27-16)10-5-6-28-8-10/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWLFUDUYCZWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.